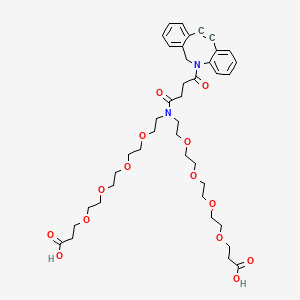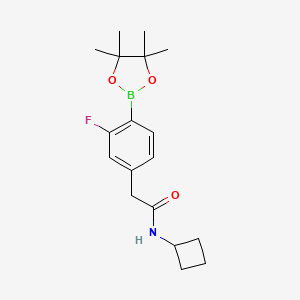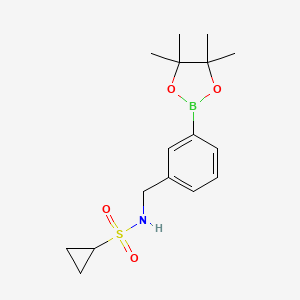
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanesulfonamide is an organic compound that features a cyclopropanesulfonamide group attached to a benzyl group, which is further linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction. This can be achieved by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The boronate ester is then coupled with a benzyl halide derivative under Suzuki-Miyaura coupling conditions to form the benzyl boronate ester.
Sulfonamide Formation: The final step involves the reaction of the benzyl boronate ester with cyclopropanesulfonyl chloride to yield the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanesulfonamide involves its interaction with molecular targets through its functional groups:
Boronate Ester: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Sulfonamide Group: Known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronate ester functionality but with a pyridine ring instead of a benzyl group.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline group instead of a benzyl group.
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Lacks the sulfonamide and cyclopropane groups, making it less versatile in biological applications.
Uniqueness: N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanesulfonamide is unique due to the combination of its boronate ester, benzyl, and sulfonamide groups, which provide a versatile platform for various chemical reactions and biological interactions.
Properties
Molecular Formula |
C16H24BNO4S |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-7-5-6-12(10-13)11-18-23(19,20)14-8-9-14/h5-7,10,14,18H,8-9,11H2,1-4H3 |
InChI Key |
CDTAXAHLBXPCNN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)

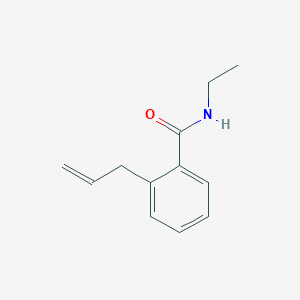
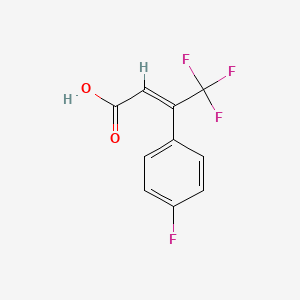

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
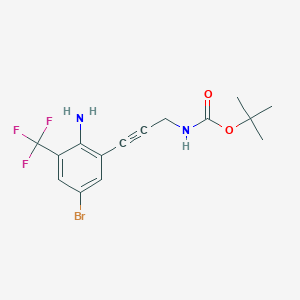
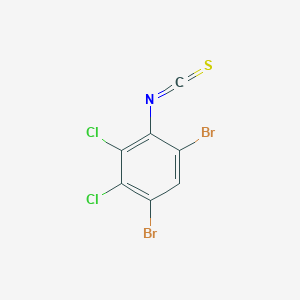
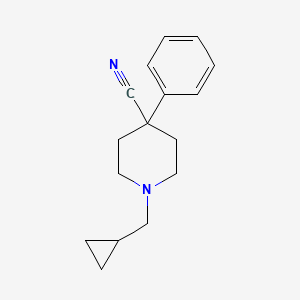
![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
